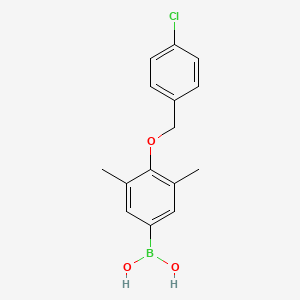

4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(4-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-3-5-14(17)6-4-12/h3-8,18-19H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKKDZFJTODELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584491 | |

| Record name | {4-[(4-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-38-0 | |

| Record name | {4-[(4-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid CAS number

An In-depth Technical Guide to 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (CAS No: 849062-38-0) is a specialized arylboronic acid that serves as a critical intermediate in modern organic synthesis.[1][2] Its unique architecture, featuring a sterically-defined phenylboronic acid core flanked by two methyl groups and functionalized with a 4-chlorobenzyloxy moiety, makes it an invaluable building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and applications, with a primary focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By detailing field-proven protocols and the scientific rationale behind them, this document serves as an authoritative resource for professionals seeking to leverage this versatile compound in the development of complex molecules and novel therapeutic agents.

Introduction: The Strategic Value of Substituted Arylboronic Acids

Arylboronic acids are foundational pillars of contemporary synthetic chemistry, largely due to their indispensable role in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology for carbon-carbon bond formation.[3][4] These organoboron compounds are prized for their stability, low toxicity, and remarkable tolerance of diverse functional groups.

This compound is a prime example of a "designer" reagent, where each structural feature is strategically placed to impart specific reactivity and functionality:

-

Steric Hindrance: The two methyl groups at the 3- and 5-positions create a sterically hindered environment around the boronic acid. This can be exploited to influence regioselectivity in coupling reactions and enhance the kinetic stability of the resulting biaryl products.

-

Functional Handle: The 4-chlorobenzyloxy group is not merely a protecting group for the phenol. It acts as a versatile functional handle that can be carried through synthetic sequences or cleaved under specific conditions to reveal a phenol for further derivatization.

-

Electronic Modulation: The electron-withdrawing nature of the chloro-substituted benzyl group can subtly modulate the electronic properties of the phenyl ring, influencing its reactivity in cross-coupling reactions.

This combination makes the compound an excellent choice for synthesizing complex biaryl structures, which are prevalent scaffolds in many pharmaceuticals and advanced materials.[3]

Physicochemical Properties and Identification

A precise understanding of a compound's properties is essential for its effective use, storage, and handling.

| Property | Value | Source(s) |

| CAS Number | 849062-38-0 | [1][2][5][6] |

| Molecular Formula | C₁₅H₁₆BClO₃ | [1][2][5] |

| Molecular Weight | 290.55 g/mol | [1][2][5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 95-100 °C | [1] |

| Purity | Typically ≥95% | [6] |

| Storage | Store at 2-8°C, often under an inert atmosphere | [6][7] |

Synthesis and Purification: A Validated Pathway

The synthesis of this compound is a multi-step process that demands rigorous control over reaction conditions to achieve high yield and purity. The most logical and field-proven approach begins with a commercially available substituted phenol.

Diagram: Synthetic Workflow

Caption: A robust synthetic pathway from 3,5-dimethylphenol.

Detailed Experimental Protocol

Causality: This protocol is designed as a self-validating system. Each step includes purification and assumes in-process controls (e.g., TLC, LC-MS) to confirm conversion before proceeding, ensuring the integrity of the final product.

Step 1: Electrophilic Bromination of 3,5-Dimethylphenol

-

In a flask protected from light, dissolve 3,5-dimethylphenol (1.0 eq.) in a suitable solvent such as acetonitrile.

-

Cool the solution to 0 °C in an ice-water bath. This is critical to control the exotherm and selectivity of the bromination.

-

Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes. The succinimide byproduct will float as the reaction progresses.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.

-

Quench the reaction with aqueous sodium thiosulfate solution to destroy any remaining bromine.

-

Extract the product into ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 4-bromo-3,5-dimethylphenol.

Step 2: Williamson Ether Synthesis

-

Combine 4-bromo-3,5-dimethylphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and 4-chlorobenzyl chloride (1.1 eq.) in acetone or DMF.

-

Heat the mixture to reflux (or ~60 °C for DMF) and stir for 12-16 hours. The reaction must be monitored by TLC to avoid side reactions from prolonged heating.

-

After cooling, filter off the inorganic salts and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by recrystallization from ethanol or by column chromatography to yield 1-bromo-4-(4-chlorobenzyloxy)-3,5-dimethylbenzene.

Step 3: Lithiation and Borylation

-

Under a strict inert atmosphere (argon or nitrogen), dissolve the aryl bromide from Step 2 (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath. This temperature is crucial to prevent proton scrambling and ensure efficient lithium-halogen exchange.

-

Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise via syringe, keeping the internal temperature below -70 °C. A color change to deep red or orange typically indicates the formation of the aryllithium species. Stir for 1 hour at -78 °C.

-

Slowly add triisopropyl borate (B(OiPr)₃, 1.2 eq.) dropwise, again maintaining the temperature below -70 °C to prevent over-addition.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding it to a stirred solution of 1 M HCl at 0 °C. Vigorous stirring for 1-2 hours is necessary to fully hydrolyze the boronate ester.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by trituration with hexane or recrystallization to yield this compound as a crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl systems.[3][4]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: General Suzuki-Miyaura Coupling

-

To a reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Evacuate and backfill the vial with an inert gas (e.g., argon) three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.

-

Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.

-

Heat the reaction mixture to 80-100 °C and stir until the limiting reagent is consumed, as monitored by LC-MS or TLC.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography on silica gel to isolate the desired biaryl compound.

Safety and Handling

Proper handling of arylboronic acids is essential for laboratory safety.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][11] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10][11] The compound is hygroscopic and should be protected from moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is more than a simple reagent; it is a strategically designed tool for advanced organic synthesis. Its structural nuances provide chemists with fine control over steric and electronic factors in the construction of high-value biaryl molecules. This guide has provided an authoritative framework for its synthesis, characterization, and application, grounded in established chemical principles and safety protocols. The effective utilization of this and similar boronic acids will continue to be a driving force in the innovation of pharmaceuticals, agrochemicals, and functional materials.

References

-

Angene. (n.d.). (4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. Retrieved from [Link]

-

Lead Sciences. (n.d.). (4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. Retrieved from [Link]

-

ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chloro-3,5-dimethylphenyl)boronic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylphenylboronic acid. Retrieved from [Link]

-

ResearchGate. (2022). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]

Sources

- 1. 849062-38-0 CAS MSDS (4-(4′-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Angene - (4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid | 849062-38-0 | MFCD06411357 | AG003K2V [japan.angenechemical.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. aobchem.com [aobchem.com]

- 7. (4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. aksci.com [aksci.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, provides a detailed synthesis protocol, and explores its applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction and Significance

This compound, with a molecular weight of 290.55 g/mol , is a bi-functional organic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a boronic acid moiety and a substituted benzyl ether, makes it a versatile reagent for introducing the 4-(4'-chlorobenzyloxy)-3,5-dimethylphenyl group into various molecular scaffolds. This particular substitution pattern can impart desirable physicochemical properties to target molecules, such as altered lipophilicity, metabolic stability, and target-binding interactions. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring laboratory safety. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₆BClO₃ | [1][2] |

| Molecular Weight | 290.55 g/mol | [1][2] |

| CAS Number | 849062-38-0 | [1] |

| Appearance | Off-white to light yellow crystalline powder (typical for arylboronic acids) | [3] |

| Melting Point | 95-100 °C | [1] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide. Limited solubility in water. | General knowledge for arylboronic acids |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available precursors. The following protocol is a representative method adapted from established procedures for the synthesis of analogous arylboronic acids.

Synthetic Pathway Overview

The synthesis involves two main stages: the etherification of a substituted phenol followed by a lithium-halogen exchange and subsequent borylation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromo-2,6-dimethylphenol

-

4-Chlorobenzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Step 1: Synthesis of 1-Bromo-4-((4-chlorobenzyl)oxy)-3,5-dimethylbenzene

-

To a stirred solution of 4-bromo-2,6-dimethylphenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Add 4-chlorobenzyl chloride (1.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-4-((4-chlorobenzyl)oxy)-3,5-dimethylbenzene as a solid.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-((4-chlorobenzyl)oxy)-3,5-dimethylbenzene (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Slowly add triisopropyl borate (1.2 equivalents) to the aryllithium solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 1 M aqueous HCl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude boronic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield this compound.[5]

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a robust and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with a halide or triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Application

This compound can be coupled with various aryl or heteroaryl halides to synthesize complex biaryl structures. For instance, its reaction with an aryl bromide in the presence of a palladium catalyst and a base will yield the corresponding biaryl product. These products are often key intermediates in the synthesis of pharmaceuticals and other functional materials.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

-

First Aid:

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an important tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

-

CP Lab Safety. 4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%, 1 gram. [Link]

-

Organic Syntheses. RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF 4-CHLOROPHENYLBORONIC ACID TO TERT-BUTYL PHENYLSULFONYL(THIOPHEN-2-YL)METHYLIMINE. [Link]

-

CP Lab Safety. 4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%, 1 gram. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. [Link]

- Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

MDPI. A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. [Link]

-

PubChem. (4-Chloro-3,5-dimethylphenyl)boronic acid. [Link]

-

PubChem. 3,5-Dimethylphenylboronic acid. [Link]

-

ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

National Center for Biotechnology Information. Pd-Catalyzed, Highly Selective C(sp2)–Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

-

ResearchGate. Time‐course for Suzuki‐Miyaura coupling reaction of chlorobenzene and.... [Link]

-

ResearchGate. ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... [Link]

Sources

- 1. 849062-38-0 CAS MSDS (4-(4′-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,5-ジメチルフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, a key building block in the development of various pharmaceutical compounds and advanced materials. The narrative delves into the strategic considerations behind the selected synthetic pathway, offering a detailed, step-by-step experimental protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing not only a reproducible methodology but also the underlying scientific rationale to empower further innovation.

Introduction: Significance and Applications

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a protected phenol, a lipophilic dimethylphenyl core, and a reactive boronic acid moiety. This unique combination makes it an invaluable synthon, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The boronic acid group serves as a handle for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. The 4-chlorobenzyloxy protecting group offers stability under various reaction conditions and can be selectively removed to reveal a free phenol for further functionalization.

The primary application of this compound lies in its use as a precursor for biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The ability to precisely introduce the 4-hydroxy-3,5-dimethylphenyl moiety into a target molecule is crucial for modulating properties such as solubility, metabolic stability, and target-binding affinity.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule, this compound, can be approached through a logical retrosynthetic disconnection. The key functionalities to consider are the arylboronic acid and the benzyl ether linkage.

A robust and convergent strategy involves a two-step sequence starting from commercially available 3,5-dimethylphenol. This approach is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual transformations.

The two primary transformations are:

-

Williamson Ether Synthesis: Formation of the 4-(4'-chlorobenzyloxy)-3,5-dimethylbenzene intermediate via the reaction of 3,5-dimethylphenol with 4-chlorobenzyl chloride.

-

Directed Ortho-Metalation followed by Borylation: Introduction of the boronic acid functionality at the 4-position of the aromatic ring through a lithiation-borylation sequence. This method offers excellent regioselectivity, directed by the benzyloxy group.

Experimental Section

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Instrumentation

| Reagent/Equipment | Grade/Specification | Supplier |

| 3,5-Dimethylphenol | ≥99% | Sigma-Aldrich |

| 4-Chlorobenzyl chloride | 99% | Acros Organics |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| Acetone | ACS Grade | VWR |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Acros Organics |

| Triisopropyl borate | 98% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific |

| Diethyl ether | ACS Grade | VWR |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |

| Round-bottom flasks | Various sizes | --- |

| Magnetic stirrer with heating | --- | --- |

| Reflux condenser | --- | --- |

| Dropping funnel | --- | --- |

| Schlenk line/inert gas setup | --- | --- |

| Low-temperature bath (e.g., dry ice/acetone) | --- | --- |

| Rotary evaporator | --- | --- |

Synthesis of 1-(4-Chlorobenzyloxy)-3,5-dimethylbenzene

Step-by-Step Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenol (10.0 g, 81.9 mmol), potassium carbonate (22.6 g, 163.7 mmol), and acetone (150 mL).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add 4-chlorobenzyl chloride (13.2 g, 82.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

-

Dissolve the crude product in diethyl ether (150 mL) and wash with 1 M NaOH (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-(4-chlorobenzyloxy)-3,5-dimethylbenzene as a white solid.

Synthesis of this compound

Step-by-Step Protocol:

-

Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

-

Dissolve 1-(4-chlorobenzyloxy)-3,5-dimethylbenzene (10.0 g, 40.5 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (17.8 mL of a 2.5 M solution in hexanes, 44.6 mmol) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 2 hours.

-

Add triisopropyl borate (11.2 mL, 48.6 mmol) dropwise to the reaction mixture, again keeping the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from a mixture of hexanes and ethyl acetate to afford this compound as a white crystalline solid.[3]

Reaction Mechanisms and Scientific Rationale

Williamson Ether Synthesis

The first step of the synthesis is a classic Williamson ether synthesis.[4] The reaction proceeds via an SN2 mechanism. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 3,5-dimethylphenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether linkage. Acetone is a suitable polar aprotic solvent for this reaction as it solubilizes the reactants and facilitates the SN2 pathway.

Directed Ortho-Metalation and Borylation

The second step utilizes the principle of directed ortho-metalation.[5][6] The benzyloxy group is a powerful directed metalation group (DMG). The oxygen atom of the ether coordinates to the n-butyllithium, directing the deprotonation to one of the adjacent ortho positions on the aromatic ring. The two methyl groups at the 3 and 5 positions sterically hinder the ortho positions next to them, thus favoring lithiation at the 4-position. This high regioselectivity is a key advantage of this synthetic strategy.

The resulting aryllithium species is a potent nucleophile that readily reacts with the electrophilic boron atom of triisopropyl borate.[7] This forms a borate ester intermediate. Subsequent acidic workup with hydrochloric acid hydrolyzes the borate ester to yield the final product, this compound. The use of low temperatures (-78 °C) is crucial during the lithiation and borylation steps to prevent side reactions, such as degradation of the organolithium intermediate.

Visualization of the Synthetic Pathway

Caption: Synthetic scheme for this compound.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The described protocol, grounded in well-established organic transformations, offers high yields and excellent regioselectivity. The detailed explanation of the underlying reaction mechanisms provides the necessary scientific context for researchers to understand and potentially adapt this methodology for their specific needs. The availability of this key building block through a straightforward synthetic route will undoubtedly facilitate the discovery and development of new chemical entities in the fields of medicine and materials science.

References

-

ResearchGate. (n.d.). Synthesis and derivatization of phenol from arylboronic acids. Retrieved from [Link]

-

Che, A. (2023, June 7). Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

-

Carson, N. (2014, November 6). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois. Retrieved from [Link]

-

University of Bristol Research Portal. (n.d.). The lithiation–borylation reaction. Retrieved from [Link]

-

Hartwig, J. F., et al. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ACS Publications. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, November 7). A scalable and green one-minute synthesis of substituted phenols. Retrieved from [Link]

-

Aggarwal, V. K., et al. (2018, September 27). Investigation of the Deprotonative Generation and Borylation of Diamine-Ligated α-Lithiated Carbamates and Benzoates by in Situ IR spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

-

Aggarwal, V. K. (2017, February 28). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Arkivoc. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Retrieved from [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Time‐course for Suzuki‐Miyaura coupling reaction of chlorobenzene and phenylboronic acid using MS/Pd catalyst. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]

-

Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

-

Angene. (n.d.). (4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2'-chlorobenzyloxy)-3,5-dimethylphenylboronic acid (C15H16BClO3). Retrieved from [Link]

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.

-

European Patent Office. (n.d.). Process for the preparation of 3,5-dimethylphenol. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 849062-38-0 CAS MSDS (4-(4′-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Boronic acids and their derivatives are pivotal building blocks in modern organic synthesis and medicinal chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of the anticipated physicochemical properties of 4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid, a specialized arylboronic acid. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in the established chemistry of analogous arylboronic acids, will detail the expected characteristics and the rigorous experimental methodologies required for their precise determination. This guide is intended to equip researchers in drug discovery and development with the foundational knowledge to effectively handle, characterize, and utilize this compound in their synthetic and therapeutic endeavors.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their utility in carbon-carbon bond formation is unparalleled, offering a stable, versatile, and often less toxic alternative to other organometallic reagents. The specific compound, 4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid, incorporates several structural motifs that are of interest in medicinal chemistry: a chlorinated benzyl group which can influence metabolic stability and binding interactions, a dimethylphenyl core that provides steric bulk and lipophilicity, and the crucial boronic acid moiety for synthetic diversification or as a potential pharmacophore. Understanding the fundamental physicochemical properties of this molecule is the first critical step in its application.

Molecular Structure and Core Identifiers

A precise understanding of the molecular structure is fundamental to interpreting its chemical behavior.

Diagram 1: Chemical Structure of 4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid

Caption: 2D structure of the title compound.

| Identifier | Value | Source |

| Chemical Name | (4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid | Angene[1] |

| CAS Number | 849062-38-0 | Angene[1] |

| Molecular Formula | C₁₅H₁₆BClO₃ | Lead Sciences[2] |

| Molecular Weight | 290.55 g/mol | Lead Sciences[2] |

| MDL Number | MFCD06411357 | Angene[1] |

Predicted Physicochemical Properties and Experimental Determination

The following sections detail the anticipated properties of 4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid and the standard methodologies for their experimental validation.

Physical State and Appearance

Arylboronic acids are typically white or off-white crystalline solids at room temperature. The presence of aromatic rings contributes to a stable crystal lattice. It is expected that 4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid will also be a solid.

Melting Point

The melting point is a crucial indicator of purity. For arylboronic acids, melting points can be influenced by the presence of the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules. For example, 3,5-Dimethylphenylboronic acid has a reported melting point of 261-265 °C.[3] The larger and more complex structure of the title compound would likely result in a different, though not directly predictable, melting point.

Experimental Protocol: Melting Point Determination

A standard capillary melting point apparatus would be used. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. A sharp melting range is indicative of high purity.

Solubility

The solubility of arylboronic acids is variable. While some simpler arylboronic acids have moderate water solubility, many are more soluble in organic solvents.[4][5] Phenylboronic acid, for instance, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6] The introduction of the lipophilic 4-chlorobenzyl ether and dimethylphenyl groups in the title compound is expected to significantly decrease its aqueous solubility and enhance its solubility in common organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and chlorinated solvents.

Experimental Protocol: Solubility Determination

A common method is the shake-flask method. A known amount of the solid compound is added to a specific volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity (pKa)

Boronic acids are Lewis acids, not Brønsted-Lowry acids. The boron atom is electron-deficient and accepts a hydroxide ion from water to form a tetrahedral boronate species. The pKa of a boronic acid is the pH at which the concentrations of the neutral trigonal boronic acid and the anionic tetrahedral boronate are equal. The pKa of phenylboronic acid is approximately 8.7-9.0.[7] Electron-withdrawing substituents on the aromatic ring generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity). The electronic effect of the 4-((4-chlorobenzyl)oxy) group is not straightforward to predict without experimental data, but it is a critical parameter as it influences the compound's reactivity and its interaction with biological systems.

Experimental Protocol: pKa Determination

Spectrophotometric or potentiometric titration are common methods for pKa determination of boronic acids.[8]

-

Spectrophotometric Titration: The UV-Vis absorbance of a solution of the boronic acid is measured at various pH values. The change in absorbance as the compound transitions from the neutral to the boronate form allows for the calculation of the pKa.[7]

-

Potentiometric Titration: A solution of the boronic acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a pH meter. The pKa can be determined from the titration curve.

Diagram 2: Workflow for Physicochemical Characterization

Caption: A generalized workflow for the experimental characterization of the title compound.

Structural Elucidation and Purity Assessment

Confirmation of the chemical structure and assessment of purity are non-negotiable in any chemical research, particularly in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural verification. The ¹H NMR spectrum will provide information on the number and connectivity of protons, while the ¹³C NMR will reveal the carbon framework. For this specific molecule, characteristic signals would be expected for the aromatic protons of both phenyl rings, the benzylic methylene protons, the methyl protons, and the exchangeable protons of the boronic acid hydroxyl groups. ¹¹B NMR can also be employed to directly observe the boron atom, providing information about its coordination state.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of boronic acids.[9] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid), would be developed. The purity is determined by the relative area of the main peak in the chromatogram.

Stability and Storage Considerations

Arylboronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating or under anhydrous conditions.[10][11] While this process is often reversible in the presence of water, the formation of boroxines can complicate characterization and reactivity. Therefore, it is advisable to store 4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid in a cool, dry place, under an inert atmosphere if possible, to minimize dehydration. Commercial suppliers often recommend storage at 2-8°C under an inert atmosphere.[2]

Conclusion

While a complete, experimentally verified dataset for the physicochemical properties of 4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid is not yet in the public domain, a strong predictive framework can be established based on the well-documented behavior of analogous arylboronic acids. This guide has outlined the expected properties and detailed the standard, rigorous experimental protocols necessary for their determination. For any researcher or drug development professional intending to work with this compound, a thorough in-house characterization following the methodologies described herein is an essential first step to ensure the reliability and reproducibility of subsequent synthetic transformations or biological evaluations.

References

-

Angene. (4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. Available from: [Link]

-

Hiller, N. J., Silva, N. A. A., Tavares, T. A., Faria, R. X., Eberlin, M. N., & Martins, D. L. (2018). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 29(11), 2262–2269. Available from: [Link]

-

ResearchGate. pKa values for boronic acids 1-7. Available from: [Link]

-

Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190–3198. Available from: [Link]

-

Sci-Hub. Properties of a Model Aryl Boronic Acid and Its Boroxine. Available from: [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). Available from: [Link]

-

Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 29(11), 2713. Available from: [Link]

-

Smith, M. K., Long, S. T., & Wang, B. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17863–17870. Available from: [Link]

-

Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(11), 2713. Available from: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4595–4601. Available from: [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... Available from: [Link]

-

Lead Sciences. (4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. Available from: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Available from: [Link]

Sources

- 1. Angene - (4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid | 849062-38-0 | MFCD06411357 | AG003K2V [japan.angenechemical.com]

- 2. (4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 3. 3,5-二甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sci-Hub: are you are robot? [sci-hub.box]

A Senior Application Scientist's Technical Guide to 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction & Strategic Overview

4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS No: 849062-38-0) is a highly functionalized arylboronic acid that serves as a critical building block in modern organic synthesis. Its structure is distinguished by a sterically encumbered phenylboronic acid core, flanked by two methyl groups, and activated by a 4-chlorobenzyloxy ether linkage. This unique combination of features makes it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions, for the construction of complex biaryl and heteroaryl structures.

In drug discovery and materials science, the ability to precisely introduce substituted aryl moieties is paramount for tuning a molecule's steric, electronic, and pharmacokinetic properties. The dimethyl substitution pattern on the phenyl ring provides significant steric bulk, which can be exploited to influence conformational preferences or to probe steric sensitivity in biological targets. The chlorobenzyl ether group offers a point for further functionalization and modulates the electronic nature of the boronic acid. This guide provides a comprehensive technical overview of its synthesis, properties, core applications, and field-proven protocols, designed to enable its effective utilization in a research and development setting.

Physicochemical & Structural Properties

While specific experimental data such as melting point and detailed NMR spectra for this exact compound are not widely published, its key properties can be defined based on its molecular structure and data from analogous compounds. Commercial suppliers typically provide it as a white to off-white solid.

| Property | Value / Description | Source / Method |

| CAS Number | 849062-38-0 | [1] |

| Molecular Formula | C₁₅H₁₆BClO₃ | [1] |

| Molecular Weight | 290.55 g/mol | [1] |

| Appearance | White to off-white crystalline powder (Expected) | Analogous Compounds |

| Purity | Typically ≥95% | Commercial Suppliers |

| Solubility | Expected to be soluble in organic solvents like THF, Dioxane, DMF, and DMSO. Low solubility in water. | General Boronic Acid Properties |

| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent degradation.[2] | [2] |

Expected Spectroscopic Signature (¹H NMR)

A proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to the different parts of the molecule:

-

Aromatic Protons (phenylboronic acid ring): Two singlets in the aromatic region (~7.0-7.5 ppm).

-

Aromatic Protons (chlorobenzyl ring): Two doublets characteristic of a 1,4-disubstituted benzene ring (~7.3-7.5 ppm).

-

Methylene Protons (-O-CH₂-Ar): A singlet around ~5.0 ppm.

-

Methyl Protons (-CH₃): A singlet integrating to 6 protons around ~2.2-2.3 ppm.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet which may be exchangeable with D₂O.

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most logical and field-proven pathway begins with 3,5-dimethylphenol and proceeds through etherification, bromination, and finally, borylation.

Synthesis Workflow Diagram

Caption: Multi-step synthesis pathway for the target boronic acid.

Detailed Experimental Protocol

Expertise Insight: This protocol is designed as a self-validating system. Each intermediate should be purified and characterized (e.g., by NMR, TLC) to ensure high purity before proceeding to the next step, which is critical for the success of the final, sensitive borylation reaction.

Step 1: Synthesis of 1-((4-Chlorobenzyl)oxy)-3,5-dimethylbenzene

-

Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-dimethylphenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone (approx. 10 mL per gram of phenol).

-

Reaction Initiation: Stir the suspension vigorously. Add 4-chlorobenzyl bromide (1.05 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 60°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product. Purify by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-Bromo-4-((4-chlorobenzyl)oxy)-3,5-dimethylbenzene

-

Reagent Setup: Dissolve the ether intermediate from Step 1 (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF) in a flask protected from light.

-

Reaction Execution: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Causality: The benzyloxy group is a strong ortho-, para-director. The para position is the most sterically accessible and electronically favorable for electrophilic aromatic substitution, leading to high regioselectivity for the bromination. NBS is a safe and effective source of electrophilic bromine.

-

-

Workup and Purification: Quench the reaction by pouring it into ice-cold water. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with aqueous sodium thiosulfate solution (to remove any remaining bromine), water, and brine. Dry over Na₂SO₄ and concentrate. The resulting solid can be purified by recrystallization from ethanol or hexane.

Step 3: Synthesis of this compound

-

Reagent Setup: In a rigorously flame-dried, multi-neck flask under a strict argon atmosphere, dissolve the aryl bromide from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting aryllithium species at -78°C for 1 hour.

-

Causality: This is a classic method for generating an organometallic nucleophile. The extremely low temperature is critical to prevent side reactions and decomposition of the aryllithium intermediate.

-

-

Borylation: To the cold aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Hydrolysis: Cool the reaction to 0°C and quench by the slow addition of 1M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or by performing a slurry in a mixture of hexanes and ethyl acetate to yield the final product.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

This boronic acid is primarily designed for the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation due to its mild conditions and high functional group tolerance.[5] The steric hindrance from the two methyl groups can influence the efficiency and outcome of the coupling, often requiring optimized catalytic systems.

Catalytic Cycle Diagram

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. 849052-15-9|(4-((2-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectral Characteristics of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

This technical guide provides a comprehensive analysis of the spectral data for 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of its spectroscopic signature, underpinned by foundational principles and comparative data from analogous structures. The methodologies detailed herein are crafted to be self-validating, ensuring technical accuracy and reproducibility.

Introduction

This compound is a bespoke chemical entity of significant interest in medicinal chemistry and organic synthesis. Its structural architecture, featuring a benzyloxy linkage to a substituted phenylboronic acid, renders it a versatile building block in Suzuki-Miyaura cross-coupling reactions. The boronic acid moiety serves as a reactive handle for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery. Understanding the precise spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex reaction mechanisms. This guide synthesizes predictive data based on the analysis of its constituent fragments to provide a robust spectral profile.

Molecular Structure and Key Features

The molecular structure of this compound brings together three key components: a 4-chlorobenzyl group, a 3,5-dimethylphenyl core, and a boronic acid functional group. Each of these imparts distinct features to the overall spectral output.

Caption: Molecular structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established chemical shift theory and experimental data from its core fragments: 4-chlorobenzyl alcohol and 3,5-dimethylphenol.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | d | 2H | Ar-H (ortho to -CH₂O) | Based on data for 4-chlorobenzyl alcohol, these protons are deshielded by the adjacent oxygen and chlorine.[1][2] |

| ~7.35 | d | 2H | Ar-H (ortho to -Cl) | Similar electronic environment to 4-chlorobenzyl alcohol.[1][2] |

| ~7.10 | s | 2H | Ar-H (on dimethylphenyl ring) | The two protons on the dimethylphenyl ring are equivalent and appear as a singlet. |

| ~5.00 | s | 2H | -O-CH₂-Ar | Benzylic protons adjacent to an oxygen atom typically resonate in this region. |

| ~3.40 | br s | 2H | -B(OH)₂ | Boronic acid protons are often broad and may exchange with residual water in the solvent.[3] |

| ~2.20 | s | 6H | Ar-CH₃ | The two methyl groups are equivalent and appear as a singlet in a region typical for aryl methyl groups. |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | Ar-C (C-O) | The carbon attached to the ether oxygen is significantly deshielded. Based on 3,5-dimethylphenol data.[4] |

| ~138.0 | Ar-C (C-CH₃) | Quaternary carbons bearing methyl groups. Based on 3,5-dimethylphenol data.[4] |

| ~136.5 | Ar-C (C-CH₂) | Quaternary carbon of the chlorobenzyl group. Based on 4-chlorobenzyl alcohol data.[5] |

| ~133.0 | Ar-C (C-Cl) | Carbon bearing the chlorine atom. Based on 4-chlorobenzyl alcohol data.[5] |

| ~130.0 | Ar-C (C-B) | The carbon attached to the boron atom is difficult to observe due to quadrupolar relaxation but is predicted in this region.[6] |

| ~129.0 | Ar-CH | Aromatic CH carbons of the chlorobenzyl group.[5] |

| ~128.5 | Ar-CH | Aromatic CH carbons of the chlorobenzyl group.[5] |

| ~125.0 | Ar-CH | Aromatic CH carbons of the dimethylphenyl ring. |

| ~70.0 | -O-CH₂-Ar | The benzylic carbon is deshielded by the adjacent oxygen atom. |

| ~21.0 | Ar-CH₃ | Methyl carbons attached to the aromatic ring. Based on 3,5-dimethylphenol data.[4] |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation | Rationale |

| 290/292 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 165 | [M - C₇H₆Cl]⁺ | Loss of the 4-chlorobenzyl radical. |

| 125 | [C₇H₆Cl]⁺ | 4-chlorobenzyl cation, a common and stable fragment in benzyl ethers.[7][8] |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product from benzyl fragments. |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3500-3200 | Strong, Broad | O-H stretch | Characteristic of the boronic acid -B(OH)₂ group, often hydrogen-bonded.[9][10] |

| 3100-3000 | Medium | Aromatic C-H stretch | Typical for sp² C-H bonds in the benzene rings.[11] |

| 2950-2850 | Medium | Aliphatic C-H stretch | From the methyl and methylene groups. |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the aromatic rings. |

| 1380-1340 | Strong | B-O stretch | Asymmetric stretching of the B-O bonds in the boronic acid.[9] |

| 1250-1200 | Strong | C-O-C stretch | Asymmetric stretching of the ether linkage. |

| 1100-1000 | Medium | C-Cl stretch | Characteristic absorption for the carbon-chlorine bond. |

Experimental Protocols

The successful synthesis and characterization of this compound relies on a two-step synthetic sequence followed by rigorous spectroscopic analysis.

Synthesis Workflow

Caption: A generalized workflow for the synthesis and characterization of the target molecule.

Step 1: Williamson Ether Synthesis of 1-(4-Chlorobenzyloxy)-3,5-dimethylbenzene[13]

-

To a solution of 3,5-dimethylphenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add 4-chlorobenzyl bromide (1.1 eq.) to the reaction mixture.

-

Heat the reaction to reflux and monitor by thin-layer chromatography until the starting material is consumed.

-

After completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure ether intermediate.

Causality: The use of a polar aprotic solvent facilitates the Sₙ2 reaction between the phenoxide nucleophile and the benzyl bromide electrophile. Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing side reactions.

Step 2: Synthesis of this compound via Grignard Reaction[14][15]

-

Prepare the Grignard reagent by adding a solution of the aryl bromide (from a bromination reaction of the ether intermediate) in anhydrous THF dropwise to a suspension of magnesium turnings (1.2 eq.) in anhydrous THF under an inert atmosphere.

-

Cool the resulting Grignard solution to -78 °C.

-

Slowly add trimethyl borate (1.5 eq.) to the cooled Grignard solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl (2M) at 0 °C.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude boronic acid by recrystallization.

Causality: The Grignard reaction is a classic and reliable method for forming carbon-boron bonds. The low temperature during the addition of the borate ester is crucial to prevent over-addition of the Grignard reagent to the newly formed boronate ester. The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Spectroscopic Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Low-resolution mass spectra can be obtained using an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

-

Infrared (IR) Spectroscopy: IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet or as a thin film on a NaCl plate.

Conclusion

This technical guide provides a detailed, albeit predictive, spectral characterization of this compound. By leveraging experimental data from its constituent molecular fragments and established spectroscopic principles, a comprehensive and scientifically sound profile has been constructed. The provided experimental protocols offer a robust pathway for the synthesis and subsequent empirical validation of the data presented herein. This document serves as a valuable resource for researchers working with this and structurally related compounds, facilitating their identification, and enabling their effective application in synthetic and medicinal chemistry endeavors.

References

-

Journal of the American Society for Mass Spectrometry. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Available at: [Link]

-

PubMed. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Available at: [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]

- Google Patents. Synthesis of aryl boronic acids.

-

ACS Publications. Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Available at: [Link]

- Google Patents. Synthesis of aryl boronic acids.

-

PubChem. 4-Chlorobenzyl alcohol. Available at: [Link]

-

NIH. REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. Available at: [Link]

-

PubChem. 3,5-Dimethylphenol. Available at: [Link]

-

SpectraBase. 4-Chlorobenzyl alcohol, N-pentyl ether - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater Department of Chemistry and Biochemistry, Te*. Available at: [Link]

-

Study.com. How could you prepare benzyl phenyl ether from benzene and phenol? (More than one step is required.). Available at: [Link]

-

Reddit. Effect of boron groups on 13 C NMR chemical shift. Available at: [Link]

-

Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Available at: [Link]

-

Filo. How could you prepare benzyl phenyl ether from benzene and phenol? More t... Available at: [Link]

-

ResearchGate. 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available at: [Link]

-

Chegg. Solved Please do the 1) H NMR for 4-chlorobenzyl alcohol in. Available at: [Link]

-

eGyanKosh. Mass Spectrometry: Fragmentation. Available at: [Link]

-

ACS Publications. The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Available at: [Link]

-

ACS Publications. Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Available at: [Link]

-

The Royal Society of Chemistry. c6cy02413k1.pdf. Available at: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032148). Available at: [Link]

-

Chemistry LibreTexts. 18.2: Preparing Ethers. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

SDSU Chemistry. 11 B NMR Chemical Shifts. Available at: [Link]

-

YouTube. α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Available at: [Link]

-

University of Regensburg. Chemical shifts. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805). Available at: [Link]

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

University of Calgary. 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

PMC. Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions. Available at: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

MSU Chemistry. Infrared Spectroscopy. Available at: [Link]

-

MSU Chemistry. Infrared Spectrometry. Available at: [Link]

-

YouTube. IR Absorption Spectrum - Functional Group Regions @MajidAli2020. Available at: [Link]

-

University of California, Los Angeles. The features of IR spectrum. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

Sources

- 1. 4-Chlorobenzyl alcohol(873-76-7) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Chlorobenzyl alcohol | C7H7ClO | CID 13397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. 3,5-Dimethylphenol(108-68-9) 13C NMR [m.chemicalbook.com]

- 5. 4-Chlorobenzyl alcohol(873-76-7) 13C NMR spectrum [chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the ¹H NMR of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and a 4-chlorobenzyloxy group, which can influence the molecule's steric and electronic properties, as well as its biological activity. The precise characterization of this compound is paramount for its application in drug discovery and materials development, with Nuclear Magnetic Resonance (NMR) spectroscopy being the cornerstone of this analytical process.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed to serve as a practical resource for researchers, offering not only a detailed interpretation of the spectrum but also the underlying principles and experimental considerations necessary for obtaining high-quality data.

Core Principles of ¹H NMR Spectroscopy in the Context of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of its hydrogen nuclei (protons). The key parameters obtained from a ¹H NMR spectrum are:

-

Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield protons, causing an upfield shift (to a lower ppm value).

-

Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

-

Splitting Pattern (Multiplicity): This arises from the interaction of neighboring, non-equivalent protons (spin-spin coupling). The n+1 rule is a common guideline, where a proton with 'n' equivalent neighboring protons will be split into 'n+1' peaks. The coupling constant (J), measured in Hertz (Hz), provides information about the connectivity and spatial relationship between protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, the methylene bridge, and the methyl groups. The interpretation of these signals is crucial for confirming the compound's identity and purity.

Experimental Protocol for High-Fidelity ¹H NMR Data Acquisition

Obtaining a clean and interpretable ¹H NMR spectrum of a boronic acid requires careful sample preparation to address the common issue of oligomerization. Boronic acids have a propensity to form cyclic anhydrides (boroxines) through intermolecular dehydration, which can lead to broad signals and complex, uninterpretable spectra.

Step-by-Step Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is critical. While chloroform-d (CDCl₃) is a common solvent for many organic molecules, it may not be ideal for boronic acids due to the potential for oligomerization. Protic solvents like methanol-d₄ (CD₃OD) or deuterium oxide (D₂O) are often preferred as they can break up the boroxine trimers by forming monomeric boronate esters or by hydrolysis, respectively. For the purpose of this guide, we will consider the spectrum in a common solvent like CDCl₃, while acknowledging the potential for peak broadening, and also discuss the expected changes in a solvent like DMSO-d₆ which is also frequently used for boronic acids.

-

Sample Concentration: A typical concentration for ¹H NMR is 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Dissolution and Transfer: Dissolve the sample of this compound in the chosen deuterated solvent in a small vial. Gentle vortexing or sonication can aid in dissolution. Once fully dissolved, transfer the solution to a clean, dry NMR tube using a Pasteur pipette.

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. The TMS signal is set to 0.00 ppm.

NMR Instrument Parameters

A standard ¹H NMR experiment can be performed on a 300 MHz or higher field spectrometer. Typical acquisition parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

¹H NMR Spectral Analysis and Interpretation

The following is a detailed, predictive analysis of the ¹H NMR spectrum of this compound. The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects.